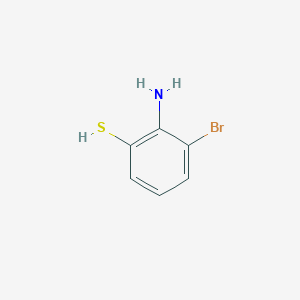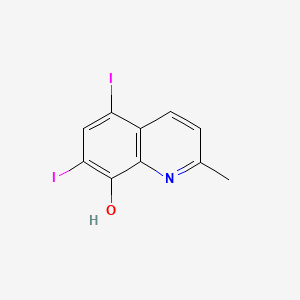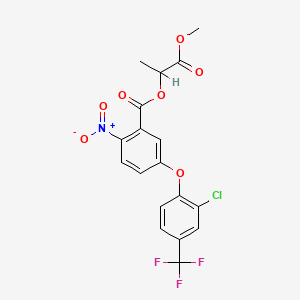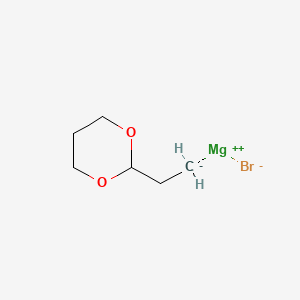
(1,3-Dioxan-2-ylethyl)magnesium bromide
Descripción general
Descripción
(1,3-Dioxan-2-ylethyl)magnesium bromide is an organic metallic compound . It is also known as 1,3-Dioxane - 2-ethyl- magnesium complex, [2- (1,3-Dioxan-2-yl)ethyl]magnesium bromide . It is a Grignard reagent, which are a class of organometallic compounds commonly used in organic synthesis .
Synthesis Analysis
Generally, (1,3-Dioxan-2-ylethyl)magnesium bromide is prepared by reacting magnesium with the corresponding halide dissolved in anhydrous ether. The reaction temperature is controlled to be below room temperature. After the reaction is complete, the product is purified by filtration or distillation .Molecular Structure Analysis
The empirical formula of (1,3-Dioxan-2-ylethyl)magnesium bromide is C6H11BrMgO2 . Its molecular weight is 219.36 . The InChI string isInChI=1S/C6H11O2.BrH.Mg/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q;;+1/p-1 . Chemical Reactions Analysis
(1,3-Dioxan-2-ylethyl)magnesium bromide can be used in a Grignard addition-acylation method for the preparation of enamides . It can also be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts .Physical And Chemical Properties Analysis
(1,3-Dioxan-2-ylethyl)magnesium bromide is a 0.5M solution in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.951 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Preparation of Enamides
“(1,3-Dioxan-2-ylethyl)magnesium bromide” can be used in a Grignard addition-acylation method for the preparation of enamides . Enamides are valuable intermediates in organic synthesis and are used in the preparation of various pharmaceuticals and complex natural products.
Synthesis of Trisubstituted Allenes
This compound can also be used to prepare trisubstituted allenes by reacting with propargylic ammonium salts . Allenes are a class of organic compounds that have been used in the synthesis of a wide range of bioactive compounds, including natural products and pharmaceuticals.
Synthesis of Antimalarial Drugs
“(1,3-Dioxan-2-ylethyl)magnesium bromide” plays a key role in the synthesis of febrifugine based antimalarial drugs . Febrifugine is a quinazolinone alkaloid with potent antimalarial activity, and its derivatives have been studied as potential new treatments for malaria.
Grignard Reagent
As a Grignard reagent , “(1,3-Dioxan-2-ylethyl)magnesium bromide” is a powerful tool for forming carbon-carbon bonds . Grignard reagents are commonly used in organic synthesis for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.
Preparation of Radiolabeled Compounds
Although not directly related to “(1,3-Dioxan-2-ylethyl)magnesium bromide”, its close relative “(1,3-Dioxolan-2-ylethyl)magnesium bromide” is used to prepare radiolabeled compounds . These compounds are essential tools in medical imaging and biological research.
Synthesis of Organic Compounds
“(1,3-Dioxan-2-ylethyl)magnesium bromide” can be used in the synthesis of a variety of organic compounds . Its ability to form carbon-carbon bonds makes it a versatile reagent in organic synthesis.
Mecanismo De Acción
Target of Action
(1,3-Dioxan-2-ylethyl)magnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic synthesis. They are strong nucleophiles and bases, and their primary targets are electrophilic carbon atoms, particularly carbonyl groups in aldehydes, ketones, and esters .
Mode of Action
The compound interacts with its targets through a process known as Grignard reaction . In this reaction, the carbon-magnesium bond in the Grignard reagent behaves as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the generation of a variety of organic compounds .
Biochemical Pathways
The Grignard reaction is a cornerstone in organic synthesis, enabling the formation of complex molecules from simpler precursors . It is involved in the synthesis of a wide range of biochemical compounds, including alcohols, carboxylic acids, and others . The downstream effects include the production of these compounds, which can serve as key intermediates in various biochemical pathways.
Pharmacokinetics
It’s worth noting that grignard reagents, including this compound, are generally sensitive to moisture and air . They are usually prepared and used in anhydrous, oxygen-free conditions to prevent decomposition .
Result of Action
The primary result of the action of (1,3-Dioxan-2-ylethyl)magnesium bromide is the formation of new organic compounds through the Grignard reaction . This includes the preparation of enamides and the synthesis of trisubstituted allenes . It is also used in the synthesis of febrifugine based antimalarial drugs .
Action Environment
The action, efficacy, and stability of (1,3-Dioxan-2-ylethyl)magnesium bromide are highly dependent on the environmental conditions. The compound is sensitive to moisture and air, and it reacts violently with water . Therefore, it must be handled under anhydrous and oxygen-free conditions . The reaction temperature can be controlled below room temperature .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
magnesium;2-ethyl-1,3-dioxane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Mg/c1-2-6-7-4-3-5-8-6;;/h6H,1-5H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTDOBDFYXFIPN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1OCCCO1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxan-2-ylethyl)magnesium bromide | |
CAS RN |
480438-44-6, 78078-50-9 | |
| Record name | (1,3-Dioxan-2-ylethyl)magnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1,3-DIOXAN-2-YLETHYL)MAGNESIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





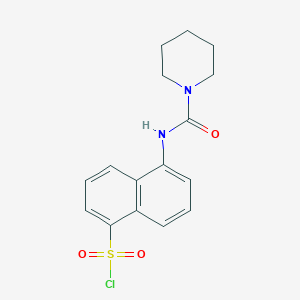
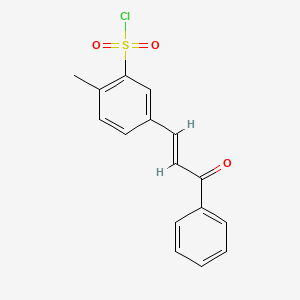

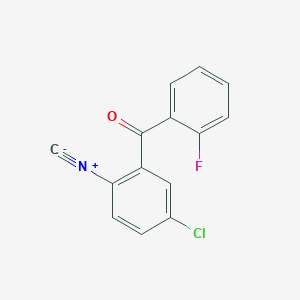
![2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-ethanol](/img/structure/B3337658.png)
